Diphemanil

Número de catálogo:

B1209432

Número CAS:

15394-62-4

Peso molecular:

278.4 g/mol

Clave InChI:

LCTZPQRFOZKZNK-UHFFFAOYSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

4-(diphenylmethylene)-1,1-dimethylpiperidin-1-ium is a diarylmethane.

Propiedades

Key on ui mechanism of action |

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. |

|---|---|

Número CAS |

15394-62-4 |

Fórmula molecular |

C20H24N+ |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |

InChI |

InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |

Clave InChI |

LCTZPQRFOZKZNK-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

SMILES canónico |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

Otros números CAS |

15394-62-4 |

Origen del producto |

United States |

Foundational & Exploratory

Diphemanil Methylsulfate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a synthetic quaternary ammonium compound recognized for its anticholinergic properties. This technical guide provides a comprehensive overview of the in vitro studies that elucidate its core mechanism of action. By functioning as a muscarinic receptor antagonist, this compound effectively blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle contraction and glandular secretions. This document synthesizes available in vitro data, details relevant experimental protocols, and presents visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[1] By binding to these receptors without activating them, it prevents acetylcholine from eliciting its typical physiological responses. This blockade of the parasympathetic nervous system results in effects such as the relaxation of smooth muscles and a decrease in secretions from glands.[1]

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway initiated by acetylcholine binding to a Gq-coupled muscarinic receptor (e.g., M1, M3, M5), which is inhibited by this compound.

Quantitative Analysis of In Vitro Anticholinergic Activity

While specific pA2 or Ki values for this compound are not widely available in the literature, a comparative in vitro study provides insight into its potency.

Table 1: Comparative Antimuscarinic Potency of this compound Methylsulfate

| Preparation | Agonist | Comparative Antagonist | Relative Potency | Reference |

| Isolated guinea-pig trachealis muscle strips | Methacholine | Ipratropium bromide | Approximately equipotent | [2] |

This finding indicates that this compound methylsulfate demonstrates a significant and comparable ability to antagonize cholinergic agonist-induced smooth muscle contraction when compared to ipratropium bromide, a well-characterized anticholinergic agent.[2]

Experimental Protocols for Assessing Anticholinergic Activity

The following sections detail standardized in vitro methodologies that are fundamental for evaluating the mechanism of action of anticholinergic compounds like this compound.

Isolated Tissue Studies (e.g., Guinea Pig Ileum/Trachea)

This functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of guinea pig ileum or trachea is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer and Recording: The tissue is connected to an isometric force transducer to record contractile responses.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine, methacholine, or carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to quantify the antagonist's potency. For a competitive antagonist, this can be used to calculate the pA2 value using a Schild plot.[1][3][4]

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competing ligand (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Ganglionic Blocking Activity

In addition to its effects at postganglionic muscarinic receptors, some anticholinergic agents can also exhibit activity at autonomic ganglia, where acetylcholine acts on nicotinic receptors. While high doses of some muscarinic antagonists have been shown to depress postganglionic compound action potentials in vitro, specific studies detailing the ganglionic blocking activity of this compound are limited.[5] The primary mechanism of ganglionic blockers is to interfere with neurotransmission within the autonomic ganglia.[6]

Conclusion

In vitro studies confirm that this compound methylsulfate's core mechanism of action is the antagonism of muscarinic acetylcholine receptors. This is evidenced by its ability to inhibit agonist-induced smooth muscle contraction in isolated tissue preparations, where it shows potency comparable to other established anticholinergic drugs. While detailed quantitative data on its binding affinities for various muscarinic receptor subtypes are not extensively documented in publicly available literature, the established methodologies of isolated tissue assays and radioligand binding studies provide a robust framework for the continued investigation and characterization of this and similar compounds. Further research into its potential ganglionic blocking effects could provide a more complete understanding of its pharmacological profile.

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. A comparative study of two parasympatholytic bronchodilator agents: ipratropium bromide and this compound methylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]

- 5. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

Diphemanil Muscarinic Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphemanil is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist. However, a comprehensive, publicly available dataset quantifying its binding affinity (Kᵢ) or functional potency (pA₂) across all five muscarinic receptor subtypes (M₁ through M₅) is conspicuously absent from the scientific literature and pharmacological databases. While some sources suggest a primary action at the M₃ receptor, this is not substantiated by comparative quantitative data.

This technical guide addresses this knowledge gap by providing a detailed framework of the established experimental protocols necessary to fully characterize the muscarinic receptor subtype selectivity of a compound like this compound. It is designed to equip researchers and drug development professionals with the methodologies to generate the requisite data for a complete pharmacological profile. The guide outlines radioligand binding assays and functional antagonism studies, including the requisite data analysis techniques. Furthermore, it presents the canonical signaling pathways for the M₁/M₃/M₅ and M₂/M₄ receptor subgroups and a generalized workflow for determining antagonist selectivity.

Quantitative Data on this compound Selectivity

A thorough search of scientific literature and pharmacological databases (including PDSP, ChEMBL, and IUPHAR/BPS Guide to PHARMACOLOGY) did not yield a comprehensive quantitative profile of this compound's binding affinities (Kᵢ, IC₅₀) or functional potencies (pA₂, Kₑ) for the M₁, M₂, M₃, M₄, and M₅ muscarinic receptor subtypes. Qualitative statements suggest that this compound methylsulfate primarily acts by binding to the M₃ muscarinic receptor[1][2]. However, without comparative data across all subtypes, its selectivity profile remains uncharacterized.

To address this, the following sections detail the standard experimental procedures to determine these crucial pharmacological parameters.

Experimental Protocols for Determining Muscarinic Antagonist Selectivity

The following protocols are standard methodologies used to determine the binding affinity and functional potency of muscarinic receptor antagonists.

Radioligand Binding Assays for Affinity (Kᵢ) Determination

Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor subtype. These assays are typically performed using cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (hM₁-hM₅).

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably transfected with hM₁, hM₂, hM₃, hM₄, or hM₅ receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound methylsulfate.

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: e.g., 20 mM HEPES, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg of protein per well), a fixed concentration of [³H]-NMS (typically at or below its Kₑ value, e.g., 0.1-0.4 nM), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the bound radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Functional Assays for Potency (pA₂) Determination via Schild Analysis

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Objective: To determine the pA₂ value of this compound at each of the five human muscarinic receptor subtypes.

Methodology: Schild Plot Analysis

Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response. The magnitude of this shift is dependent on the concentration and affinity of the antagonist.

General Procedure:

-

Cell Culture and Stimulation: Use cell lines stably expressing a single muscarinic receptor subtype. Seed the cells in multi-well plates.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve for a suitable agonist (e.g., carbachol or acetylcholine). The response measured will depend on the G-protein coupling of the receptor subtype (see Section 3).

-

M₁, M₃, M₅ (Gαq/11 coupled): Measure inositol phosphate accumulation or intracellular calcium mobilization.

-

M₂, M₄ (Gαi/o coupled): Measure the inhibition of forskolin-stimulated cAMP accumulation.

-

-

Antagonist Incubation: In parallel experiments, pre-incubate the cells with several fixed concentrations of this compound for a period sufficient to reach equilibrium before generating the agonist CRCs.

-

Data Analysis:

-

Determine the EC₅₀ of the agonist in the absence and presence of each concentration of this compound.

-

Calculate the concentration ratio (CR) for each antagonist concentration: CR = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)

-

Construct a Schild plot by plotting log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value. The slope of the line should not be significantly different from unity for competitive antagonism.

-

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular signaling cascades.

M₁, M₃, and M₅ Receptor Signaling

These receptors primarily couple to Gαq/11 proteins, activating the phospholipase C (PLC) pathway.

Caption: Gαq/11-mediated signaling pathway for M₁, M₃, and M₅ muscarinic receptors.

M₂ and M₄ Receptor Signaling

These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Caption: Gαi/o-mediated signaling pathway for M₂ and M₄ muscarinic receptors.

Experimental Workflow Visualization

The process of determining the subtype selectivity of a muscarinic antagonist can be visualized as a systematic workflow.

References

Pharmacological Profile of Diphemanil Methylsulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent with a primary mechanism of action as a muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits a notable preference for the M3 subtype, leading to its therapeutic effects in conditions characterized by smooth muscle spasms and hypersecretion. This technical guide provides a comprehensive overview of the pharmacological profile of this compound methylsulfate, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental methodologies for key assays are presented, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

This compound methylsulfate is a synthetic antimuscarinic compound that has been utilized for its parasympatholytic properties.[1] As a quaternary ammonium salt, its structure confers limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] Its primary clinical applications have included the treatment of peptic ulcer disease, hyperhidrosis, and other conditions requiring the reduction of cholinergic stimulation.[1][3] This document aims to provide an in-depth technical summary of the core pharmacological characteristics of this compound methylsulfate for a scientific audience.

Mechanism of Action

This compound methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors.[4] While it is understood to bind to various mAChR subtypes, it reportedly exerts its primary effects through the blockade of the M3 receptor.[2] M3 receptors are predominantly located on smooth muscle cells and glandular tissues.[5] By competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors, this compound methylsulfate prevents the initiation of the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion.[4]

Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon acetylcholine binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent pathways, ultimately leading to cellular responses such as smooth muscle contraction and glandular secretion. This compound methylsulfate, by blocking the initial binding of acetylcholine, effectively inhibits this entire signaling cascade.

Pharmacodynamics

Table 1: Summary of Pharmacodynamic Properties of this compound Methylsulfate

| Parameter | Value/Description | Reference |

| Receptor Target | Muscarinic Acetylcholine Receptors | [4] |

| Primary Subtype | M3 | [2] |

| Mechanism of Action | Competitive Antagonist | [4] |

| Binding Affinity (Ki) | Data not available | - |

| Functional Potency (IC50) | Data not available | - |

| Physiological Effects | Decreased gastric acid secretion, reduced saliva and sweat production, relaxation of gastrointestinal smooth muscle. | [1][6] |

Pharmacokinetics

Pharmacokinetic studies of this compound methylsulfate have been conducted in both healthy adult volunteers and infants. The compound is characterized by slow oral absorption and a relatively long half-life. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is limited.

Table 2: Pharmacokinetic Parameters of this compound Methylsulfate (Oral Administration)

| Parameter | Healthy Adults (n=6) | Infants (n=6) | Reference |

| Dose | Not specified | 3 mg/kg | [7][8] |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | 3.9 ± 2.3 hours | [7][8] |

| t½ (Elimination Half-life) | 8.35 hours (mean) | 8.6 ± 2.4 hours | [7][8] |

| Urinary Excretion (48h) | 0.6 - 7.4% of dose | Not reported | [7] |

| Renal Clearance | Not reported | High (0.3 L/h/kg) | [8] |

| Bioavailability | Low (suggested) | Not specified | [7] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound methylsulfate are not extensively published. However, based on standard methodologies for similar compounds, the following protocols are provided as a guide for researchers.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound methylsulfate for muscarinic receptor subtypes.

Objective: To quantify the binding affinity of this compound methylsulfate for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

Unlabeled this compound methylsulfate.

-

Atropine (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype to a high density. Harvest the cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

-

Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of this compound methylsulfate.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound methylsulfate concentration. Determine the IC50 value (the concentration of this compound methylsulfate that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Concentration

This protocol outlines a method for the quantitative analysis of this compound methylsulfate, a quaternary ammonium compound, in plasma samples. Due to its non-volatile nature, pyrolysis GC-MS is often employed.

Objective: To determine the concentration of this compound methylsulfate in plasma samples.

Materials:

-

Plasma samples.

-

Internal standard (e.g., a structurally similar quaternary ammonium compound).

-

Organic solvent for extraction (e.g., acetonitrile, dichloromethane).

-

Pyrolysis gas chromatograph coupled with a mass spectrometer (Py-GC-MS).

-

GC column suitable for the analysis of the pyrolysis products.

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard. Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex and centrifuge to separate the organic and aqueous layers. Evaporate the organic layer to dryness under a stream of nitrogen.

-

Derivatization (Pyrolysis): The dried extract is introduced into the pyrolysis unit of the GC-MS system. The high temperature of the pyrolyzer causes the thermal degradation of the non-volatile this compound methylsulfate into characteristic, volatile fragments.

-

GC Separation: The volatile fragments are introduced into the GC column where they are separated based on their boiling points and interaction with the stationary phase.

-

MS Detection: The separated fragments enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum for each fragment.

-

Quantification: Identify the characteristic fragments of this compound methylsulfate and the internal standard. Create a calibration curve by analyzing samples with known concentrations of this compound methylsulfate. Determine the concentration in the unknown plasma samples by comparing the peak areas of the characteristic fragments to the calibration curve, normalized to the internal standard.

Conclusion

This compound methylsulfate is a peripherally acting muscarinic antagonist with a preference for the M3 receptor subtype. Its pharmacological action leads to the inhibition of smooth muscle contraction and glandular secretion, forming the basis of its therapeutic applications. While its pharmacokinetic profile has been characterized, a significant gap exists in the public domain regarding quantitative data on its binding affinities and functional potencies at the different muscarinic receptor subtypes. Further research is warranted to fully elucidate its receptor interaction profile, which would provide a more complete understanding of its therapeutic potential and side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Gas chromatographic analysis of drugs and drug metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphemanil

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, chemical properties, and mechanism of action of diphemanil, a quaternary ammonium anticholinergic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound Methylsulfate

This compound methylsulfate is a quaternary ammonium salt that functions as a muscarinic antagonist.[1] It is the product of the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate.[1] The key chemical and physical properties of this compound and its methylsulfate salt are summarized in the table below for easy reference and comparison.

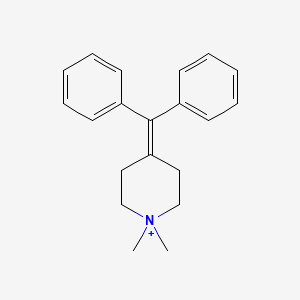

| Property | This compound (Cation) | This compound Methylsulfate |

| IUPAC Name | 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium | 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate |

| Molecular Formula | C₂₀H₂₄N⁺ | C₂₁H₂₇NO₄S |

| Molecular Weight | 278.4 g/mol | 389.5 g/mol [1] |

| CAS Number | 15394-62-4 | 62-97-5[1] |

| Melting Point | Not available | 194-195 °C |

| Appearance | Not available | Solid |

| LogP | Not available | 4.49130 |

| Solubility | Not available | Soluble in PBS (50 mg/mL) |

| Storage | Not available | Store at -20°C |

Synthesis of this compound Methylsulfate

The synthesis of this compound methylsulfate is a two-step process that involves a Wittig reaction to form the core diphenylmethylene piperidine structure, followed by quaternization of the tertiary amine with dimethyl sulfate.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound methylsulfate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound methylsulfate.

Step 1: Synthesis of 4-(diphenylmethylene)-1-methylpiperidine (Wittig Reaction)

This procedure is based on the general principles of the Wittig reaction.

-

Materials:

-

Diphenylmethyltriphenylphosphonium bromide

-

N-methyl-4-piperidone

-

A strong base (e.g., n-butyllithium in hexane or sodium hydride in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend diphenylmethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexane dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-methyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(diphenylmethylene)-1-methylpiperidine.

-

Step 2: Synthesis of this compound Methylsulfate (Quaternization)

This procedure is based on general methods for the quaternization of tertiary amines.

-

Materials:

-

4-(diphenylmethylene)-1-methylpiperidine

-

Dimethyl sulfate

-

Anhydrous acetone or acetonitrile

-

-

Procedure:

-

Dissolve 4-(diphenylmethylene)-1-methylpiperidine (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add dimethyl sulfate (1.05 equivalents) to the solution at room temperature with stirring. A precipitate may begin to form.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

-

Wash the collected solid with cold, anhydrous acetone or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound methylsulfate as a white solid.

-

Mechanism of Action: Muscarinic M3 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a primary affinity for the M3 subtype.[2] M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate a signaling cascade leading to various physiological responses, including smooth muscle contraction and glandular secretion.

M3 Receptor Signaling Pathway

The signaling pathway initiated by the activation of the M3 muscarinic receptor is depicted below.

Caption: this compound's antagonism of the M3 muscarinic receptor signaling pathway.

By competitively binding to the M3 receptor, this compound prevents acetylcholine from initiating this signaling cascade.[3] This blockade leads to a reduction in intracellular calcium levels and protein kinase C activation, resulting in the relaxation of smooth muscles and a decrease in glandular secretions.[3] This mechanism of action underlies its therapeutic use in conditions characterized by excessive smooth muscle contraction or glandular activity.

References

- 1. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 2. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 3. EP0008839A1 - Process for preparing compositions containing quaternary ammonium compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Research of Diphemanil Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil, a quaternary ammonium anticholinergic agent, has long been recognized for its therapeutic applications stemming from its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the research landscape surrounding this compound analogues and their derivatives. While direct and extensive research on a wide range of this compound analogues is not abundantly available in public literature, this document synthesizes information from structurally related muscarinic antagonists to elucidate potential structure-activity relationships (SAR), pharmacological profiles, and avenues for future drug discovery. This guide details relevant experimental protocols for the synthesis and evaluation of such compounds and presents key data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in this field.

Introduction: The Therapeutic Potential of this compound and its Analogues

This compound methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of acetylcholine. This mechanism of action underpins its use in reducing smooth muscle spasms and glandular secretions. The development of analogues and derivatives of this compound is a promising strategy for enhancing therapeutic efficacy, improving selectivity for specific muscarinic receptor subtypes (M1-M5), and optimizing pharmacokinetic and pharmacodynamic properties. A critical challenge in this area is achieving subtype selectivity to minimize the adverse effects associated with non-selective muscarinic blockade. For instance, high affinity for M2 receptors can lead to cardiovascular side effects, while M3 receptor antagonism is desirable for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.

Core Structure and Rationale for Analogue Design

The core structure of this compound consists of a diphenylmethylene group attached to a quaternary piperidine ring. This structure provides a foundation for systematic modifications to explore the structure-activity relationships (SAR). Key areas for modification include:

-

The Diphenylmethyl Moiety: Alterations to the phenyl rings (e.g., substitution with electron-donating or electron-withdrawing groups) can influence hydrophobic and electronic interactions with the receptor binding pocket.

-

The Piperidine Ring: Modifications to the piperidine ring, such as conformational constraints or substitution, can impact binding affinity and selectivity.

-

The Quaternary Ammonium Group: The nature of the alkyl substituents on the nitrogen atom is crucial for activity. While a quaternary ammonium confers high potency, tertiary amine analogues may also exhibit activity, potentially with different central nervous system (CNS) penetration profiles. The distance between the bulky hydrophobic head and the cationic nitrogen center is a key determinant of antagonist potency.

Quantitative Pharmacological Data

Due to the limited availability of public data specifically for this compound analogues, this section presents data from structurally related piperidine-based muscarinic antagonists to infer potential trends. The following tables summarize binding affinities (Ki), antagonist potencies (pA2), and inhibitory concentrations (IC50) for various compounds at different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Pethidine Analogues

| Compound | M1 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference |

| 6b | 0.67 | 0.37 | 0.38 | [1] |

Note: Pethidine analogues share a piperidine core, offering insights into potential SAR for similar scaffolds.

Table 2: Antagonist Potency (pA2 values) of Piperidinyl and Tropinyl Esters

| Compound Class | M2 Receptor (pA2) | M3 Receptor (pA2) | Reference |

| Cyclohexylphenylglycolates | 8-9 | 8-9 | [2] |

| Cyclohexylphenylpropionates | 8-9 | 8-9 | [2] |

Note: These values for potent esters highlight the high affinity achievable with piperidine-containing structures.

Table 3: Inhibitory Concentration (IC50) of a Potent Acetylcholinesterase Inhibitor with a Piperidine Moiety

| Compound | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| Compound 21 | 0.56 | 18,000-fold | [3] |

Note: While an AChE inhibitor, this demonstrates the high potency that can be achieved with N-benzylpiperidine derivatives.

Experimental Protocols

General Synthesis of Quaternary Ammonium Piperidine Derivatives

The synthesis of this compound analogues would likely follow established procedures for the alkylation of tertiary amines. A generalized synthetic workflow is proposed below.

Proposed Synthesis of this compound Analogues

Caption: Proposed synthetic workflow for this compound analogues.

Methodology:

-

Reaction Setup: A solution of 4-(diphenylmethylene)piperidine in a suitable aprotic solvent (e.g., acetonitrile, acetone, or DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Alkylation: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the solution. The reaction mixture is then heated to reflux for a period of 2-24 hours, depending on the reactivity of the alkyl halide.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated quaternary ammonium salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

In Vitro Pharmacological Evaluation

This protocol is essential for determining the binding affinity (Ki) of the synthesized analogues for the different muscarinic receptor subtypes (M1-M5).

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining muscarinic receptor binding affinity.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO-K1) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

-

Competition Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is used.

-

Increasing concentrations of the unlabeled test compound (this compound analogue) are added to a series of tubes.

-

The reaction is initiated by the addition of the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Schild analysis is a classical pharmacological method used to determine the pA2 value, which is a measure of the potency of a competitive antagonist.

Logical Flow of a Schild Analysis Experiment

Caption: Logical progression of a Schild analysis for antagonist potency.

Methodology:

-

Tissue Preparation: An isolated tissue preparation containing the muscarinic receptor of interest is used (e.g., guinea pig ileum for M3 receptors, guinea pig atria for M2 receptors). The tissue is mounted in an organ bath containing a physiological salt solution and aerated with carbogen.

-

Control Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is obtained.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the this compound analogue for a predetermined equilibration period.

-

Agonist Response in Presence of Antagonist: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Multiple Concentrations: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[4]

Signaling Pathways

This compound and its analogues exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary pathway for M1, M3, and M5 receptors involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC).

Muscarinic Receptor (M1/M3/M5) Signaling Pathway

Caption: The Gq/11 signaling cascade blocked by this compound analogues.

Conclusion and Future Directions

The development of this compound analogues and derivatives presents a valuable opportunity to refine the therapeutic profile of this class of anticholinergic agents. While a significant body of research exists for muscarinic antagonists in general, there is a clear need for more focused studies on compounds directly related to the this compound scaffold. Future research should prioritize the systematic synthesis of analogues with modifications to the diphenylmethyl and piperidine moieties. Comprehensive pharmacological evaluation, including binding affinity and functional assays across all five muscarinic receptor subtypes, will be crucial for establishing a clear structure-activity relationship. Such studies will pave the way for the identification of novel drug candidates with enhanced potency, selectivity, and improved safety profiles for a range of clinical applications.

References

- 1. Muscarinic acetylcholine receptor binding affinities of pethidine analogs [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticholinergic Properties of Diphemanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diphemanil is a quaternary ammonium compound recognized for its antimuscarinic properties. By competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors, this compound effectively blocks parasympathetic nerve impulses. This antagonism leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis of its therapeutic applications in conditions such as peptic ulcer disease and hyperhidrosis. Understanding the specific interactions of this compound with various muscarinic receptor subtypes is crucial for elucidating its complete pharmacological profile and potential for therapeutic development.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. The presence of this compound reduces the number of available receptors for acetylcholine to bind to, thereby diminishing the physiological response. This action is surmountable, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of acetylcholine.

The following diagram illustrates the principle of competitive antagonism at a muscarinic receptor.

Qualitative Anticholinergic Properties of this compound

While specific binding affinities (Ki values) for this compound across different muscarinic receptor subtypes (M1-M5) are not readily found in the available literature, its anticholinergic effects are well-documented. These effects are characteristic of muscarinic receptor blockade and are summarized in the table below.

| System | Effect | Underlying Mechanism |

| Gastrointestinal | Reduced gastric acid secretion, Decreased motility and spasm | Blockade of M1 and M3 receptors in the gastric mucosa and on smooth muscle. |

| Glandular | Reduced salivation and sweating (anhidrotic) | Inhibition of M3 receptors in salivary and sweat glands. |

| Ocular | Mydriasis (pupil dilation), Cycloplegia (paralysis of accommodation) | Blockade of M3 receptors in the iris sphincter and ciliary muscles. |

| Cardiovascular | Tachycardia (at higher doses) | Blockade of M2 receptors in the sinoatrial node of the heart. |

| Genitourinary | Urinary retention | Inhibition of M3 receptor-mediated contraction of the detrusor muscle in the bladder. |

| Central Nervous System | Limited effects due to its quaternary ammonium structure, which restricts passage across the blood-brain barrier. |

Experimental Protocols for Assessing Anticholinergic Properties

The following sections detail standardized experimental protocols used to quantify the anticholinergic activity of a compound like this compound.

Radioligand Competitive Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3, etc.).

Materials:

-

Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3 receptors).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound methylsulfate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (or a known non-specific ligand like atropine for determining non-specific binding).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

An In-Depth Technical Guide to Utilizing Diphemanil Methylsulfate for the Study of Cholinergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphemanil methylsulfate is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its utility in research stems from its ability to block signals from the neurotransmitter acetylcholine, a critical component of the parasympathetic nervous system.[3][4] This blockade allows for the detailed study of cholinergic signaling pathways, which are integral to a vast array of physiological processes including smooth muscle contraction, glandular secretion, and cognitive function.[2][4] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in characterizing cholinergic pathways. Due to the limited availability of public quantitative binding and potency data for this compound, this document also furnishes researchers with the necessary experimental frameworks to determine these values and contextualizes its potential profile against other well-characterized muscarinic antagonists.

Core Concepts: this compound and Cholinergic Signaling

Mechanism of Action

This compound methylsulfate is a synthetic anticholinergic agent that exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor.[2][3] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is commonly associated with the inhibition of neuronal activity and cardiac muscle contraction.

By blocking these receptors, this compound can inhibit these downstream events, making it a valuable tool for dissecting the specific roles of muscarinic receptor subtypes in various tissues and cell types. Some evidence suggests this compound may primarily act on the M3 receptor subtype.[2]

Cholinergic Signaling Pathways

The diagram below illustrates the canonical Gq-coupled muscarinic signaling pathway and the inhibitory point of action for an antagonist like this compound.

Quantitative Pharmacological Data

Precise quantitative data on the binding affinity (Ki) and functional potency (IC50 or pA2) of this compound for each muscarinic receptor subtype are not widely available in the public domain. The experimental protocols outlined in Section 4.0 are designed to enable researchers to determine these critical parameters. For context and comparison, the table below summarizes the binding affinities of several well-characterized muscarinic antagonists for human M1, M2, and M3 receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Common Muscarinic Antagonists

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | Selectivity Profile |

|---|---|---|---|---|

| This compound Methylsulfate | Undetermined | Undetermined | Undetermined | Thought to be M3-preferring[2] |

| Atropine | 1.6[5] | 4.6[5] | ~2.5 | Non-selective |

| Pirenzepine | 14[5] | 300-800 | 150-200 | M1-selective |

| 4-DAMP | 8.0 | 40 | 1.19[6] | M3-selective |

| Darifenacin | 11 | 55 | 5.0 | M3-selective |

| Ipratropium Bromide | 2.9 | 2.0 | 1.7 | Non-selective |

| Cyclopentolate | 1.62[7] | 27.5[7] | 2.63[7] | M1/M3-preferring |

Note: Ki values can vary based on experimental conditions (e.g., radioligand used, tissue/cell preparation). The values presented are representative examples from the literature.

Detailed Experimental Protocols

The following protocols provide standardized methods to characterize the interaction of this compound with muscarinic receptors.

Protocol: Radioligand Binding Assay for Determining this compound Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype.

Objective: To quantify the affinity of this compound for a muscarinic receptor subtype (e.g., M1, M2, M3) expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype.

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-4-DAMP.

-

Test Compound: this compound methylsulfate.

-

Non-Specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity antagonist like atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well Filter Plates (e.g., GF/B glass fiber) and Vacuum Manifold .

Experimental Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of this compound methylsulfate in assay buffer. The concentration range should span at least 5 orders of magnitude (e.g., 0.01 nM to 1 µM) to generate a complete inhibition curve.

-

Assay Setup: In a 96-well filter plate, add reagents in the following order for triplicate wells:

-

Total Binding: 25 µL assay buffer.

-

Non-Specific Binding (NSB): 25 µL atropine (1-10 µM final concentration).

-

Competition: 25 µL of each this compound dilution.

-

-

Add 25 µL of the radioligand (e.g., [³H]-NMS) to all wells. The concentration should be at or below its dissociation constant (Kd) for the receptor subtype.

-

Initiate the binding reaction by adding 50 µL of the cell membrane suspension to each well.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle shaking to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter using a vacuum manifold.

-

Washing: Immediately wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For each concentration of this compound, calculate the percentage of inhibition of specific binding.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Isolated Tissue Bath Assay for Determining this compound Functional Potency (pA2)

This protocol uses an isolated tissue preparation to measure the functional antagonism of this compound against an agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound, a measure of its potency as a competitive antagonist, using a classic pharmacological preparation like the guinea pig ileum.

Materials:

-

Tissue: Freshly isolated guinea pig ileum segment.

-

Organ Bath System: A temperature-controlled (37°C) chamber with aeration (95% O₂ / 5% CO₂) and an isometric force transducer connected to a data acquisition system.

-

Physiological Salt Solution: Krebs-Henseleit solution.

-

Muscarinic Agonist: Acetylcholine or Carbachol.

-

Antagonist: this compound methylsulfate.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Place it immediately in cold, aerated Krebs solution. Mount a 2-3 cm segment in the organ bath under a resting tension of approximately 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15 minutes.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine, 1 nM to 100 µM). Add increasing concentrations of the agonist to the bath, waiting for the response to plateau before adding the next concentration. After the maximum response is achieved, wash the tissue repeatedly until it returns to baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Wash the tissue thoroughly and repeat steps 4 and 5 with at least two additional, higher concentrations of this compound.

Data Analysis (Schild Analysis):

-

For each concentration of this compound, determine the EC50 of the agonist from the concentration-response curves.

-

Calculate the Dose Ratio (r) for each antagonist concentration: r = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).

-

Calculate log(r-1) for each antagonist concentration [B].

-

Construct a Schild Plot by graphing log(r-1) (y-axis) versus -log[B] (the negative logarithm of the molar concentration of this compound) (x-axis).

-

Perform a linear regression on the data.

-

If the antagonism is competitive, the slope of the line should not be significantly different from 1.0.

-

The x-intercept of the regression line is the pA2 value . The pA2 is the negative logarithm of the antagonist concentration at which the dose ratio is 2.[4][8][9] It is a direct measure of the antagonist's affinity (KB) for the receptor.

-

Conclusion

This compound methylsulfate is a valuable pharmacological tool for the targeted inhibition of muscarinic cholinergic pathways. While specific affinity and potency data are not readily found in published literature, its established role as a muscarinic antagonist makes it a suitable candidate for research into cholinergic signaling. By employing the standardized and robust protocols for radioligand binding and functional tissue assays detailed in this guide, researchers can effectively determine the quantitative pharmacological profile of this compound. This will enable its precise and informed use in elucidating the complex roles of muscarinic receptors in health and disease, ultimately aiding in the development of novel therapeutics targeting the cholinergic system.

References

- 1. abmole.com [abmole.com]

- 2. This compound metilsulfate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Methylsulfate? [synapse.patsnap.com]

- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 5. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Frey's syndrome with topical 2% this compound methylsulfate (Prantal): a double-blind evaluation of 15 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 8. sciencing.com [sciencing.com]

- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphemanil, as this compound methylsulfate, is a quaternary ammonium anticholinergic agent. Its pharmacological activity is primarily attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, a major neurotransmitter of the parasympathetic nervous system, this compound exerts effects on various bodily functions, including glandular secretions and smooth muscle contraction. This has led to its investigation and use in conditions characterized by parasympathetic overactivity, such as peptic ulcer disease and hyperhidrosis. This technical guide provides a comprehensive overview of the available primary research on the pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Data

While extensive primary research providing specific quantitative data on the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound at individual muscarinic receptor subtypes (M1-M5) is limited in publicly available literature, its general anticholinergic properties are well-documented. The following tables summarize the available pharmacokinetic parameters of this compound methylsulfate.

Quantitative Pharmacological Data

Table 1: Pharmacokinetic Parameters of Oral this compound Methylsulfate in Healthy Adult Males

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 2 to 4 hours | [1] |

| Mean Half-life (t1/2) | 8.35 hours | [1] |

| Urinary Recovery (48 hours) | 0.6 to 7.4% of administered dose | [1] |

Note: The low urinary recovery suggests low bioavailability, assuming the drug is poorly metabolized.[1]

Table 2: Pharmacokinetic Parameters of Oral this compound Methylsulfate in Infants

| Parameter | Value | Reference |

| Mean Half-life (t1/2) | 8.6 hours |

Note: The mean pharmacokinetic parameters in infants were found to be similar to those in adults. The mean residence time and half-life tend to decrease with age, suggesting an influence of maturation on its elimination.

Key Signaling Pathways

This compound, as a muscarinic antagonist, inhibits the signaling pathways activated by acetylcholine. The primary mechanism involves blocking G-protein coupled muscarinic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay for Determining Muscarinic Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound methylsulfate.

-

Atropine (as a positive control for displacement).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Protocol:

-

Prepare cell membrane homogenates expressing the desired muscarinic receptor subtype.

-

In a series of tubes, add a constant concentration of the radioligand ([³H]-NMS).

-

Add increasing concentrations of unlabeled this compound to the tubes. Include tubes with buffer only (total binding) and tubes with a high concentration of atropine (non-specific binding).

-

Initiate the binding reaction by adding the cell membrane preparation to each tube.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Experiment for Determining Functional Antagonism (pA2)

Objective: To determine the functional potency (pA2 value) of this compound as a competitive antagonist at muscarinic receptors in an isolated smooth muscle preparation (e.g., guinea pig ileum).

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit physiological salt solution, aerated with 95% O₂ / 5% CO₂.

-

Isolated organ bath system with a force transducer and data acquisition system.

-

Carbachol (a stable acetylcholine analogue, as the agonist).

-

This compound methylsulfate.

Protocol:

-

Set up the isolated organ bath, maintaining the Krebs-Henseleit solution at 37°C and continuously aerating it.

-

Dissect a segment of the guinea pig ileum and mount it in the organ bath under a resting tension (e.g., 1 g).

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Obtain a cumulative concentration-response curve for the agonist (carbachol) by adding increasing concentrations to the bath and recording the contractile response.

-

Wash the tissue repeatedly until the response returns to baseline.

-

Introduce a known concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

-

Repeat steps 5-7 with several different concentrations of this compound.

-

A competitive antagonist like this compound should produce a parallel rightward shift in the agonist concentration-response curve without depressing the maximum response.

-

Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Conclusion

This compound methylsulfate is an anticholinergic agent with a well-established mechanism of action as a muscarinic receptor antagonist. While its clinical applications in conditions like peptic ulcer and hyperhidrosis have been explored, a comprehensive public database of its quantitative pharmacological parameters, such as receptor binding affinities and functional potencies at specific muscarinic subtypes, remains limited. The pharmacokinetic profile of this compound has been characterized in both adults and infants, providing guidance for dosing regimens. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel anticholinergic compounds, which is essential for a deeper understanding of their therapeutic potential and for the development of more selective and effective drugs in this class. Further primary research is warranted to fully elucidate the quantitative pharmacology of this compound and to expand its evidence-based clinical applications.

References

The Historical Development of Diphemanil as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent, has a significant history as both a therapeutic agent and a research tool for investigating the cholinergic nervous system. Initially developed for its utility in treating conditions of hypersecretion and smooth muscle spasm, its mechanism of action as a muscarinic receptor antagonist has made it a valuable compound in pharmacological research. This document provides a comprehensive overview of the historical development of this compound, its synthesis, and its application as a research tool. It includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction: Discovery and Early Development

This compound methylsulfate (trade name: Prantal) was developed by the Schering Corporation in the early 1950s as part of a broader effort to synthesize new anticholinergic compounds with therapeutic potential. As a quaternary ammonium compound, its structure was designed to limit its passage across the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine anticholinergics. Its primary peripheral action of blocking muscarinic acetylcholine receptors made it an effective agent for reducing gastric acid secretion, hyperhidrosis (excessive sweating), and other conditions related to parasympathetic overactivity.

Chemical Synthesis

The synthesis of this compound methylsulfate involves a multi-step process, culminating in the formation of the quaternary ammonium salt. While the original patent literature from the 1950s provides the definitive synthesis, a general outline is as follows:

-

Step 1: Grignard Reaction: The synthesis typically begins with the reaction of a piperidone derivative with a phenylmagnesium halide Grignard reagent. This step introduces one of the phenyl groups.

-

Step 2: Dehydration: The resulting tertiary alcohol is then dehydrated to form an enamine or a related intermediate.

-

Step 3: Second Phenyl Group Addition: A second phenyl group is introduced, often via another Grignard reaction or a related nucleophilic addition, to form the diphenylmethylene moiety.

-

Step 4: Quaternization: The final step involves the quaternization of the piperidine nitrogen with dimethyl sulfate to yield this compound methylsulfate. This step is crucial as it confers the permanent positive charge to the molecule, limiting its lipid solubility and central nervous system penetration.

Pharmacological Profile as a Research Tool

The utility of this compound as a research tool stems from its function as a muscarinic receptor antagonist. It has been employed in numerous in vitro and in vivo studies to probe the role of the cholinergic system in various physiological processes.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the surface of target cells.[1] This antagonism prevents the activation of downstream signaling pathways, leading to a reduction in the physiological responses mediated by the parasympathetic nervous system. These responses include smooth muscle contraction, glandular secretion, and modulation of heart rate.

Potency and Efficacy

Early pharmacological studies established the potent anticholinergic activity of this compound. A key model for this characterization has been the isolated guinea pig ileum, a standard preparation for assessing antimuscarinic potency. In these assays, the ability of an antagonist to inhibit the contractile response induced by a muscarinic agonist (like acetylcholine or carbachol) is quantified.

A 1978 study comparing this compound with ipratropium bromide found them to be approximately equipotent in antagonizing methacholine-induced contractions in isolated guinea-pig trachealis muscle strips.[1] The same study also highlighted a unique property of this compound: at higher concentrations, it exhibited a direct spasmolytic (bronchodilator) effect that was independent of its anticholinergic action, as it could counteract contractions induced by non-cholinergic stimuli like hypertonic potassium and serotonin.[1] This dual mechanism of action, both receptor-mediated and direct smooth muscle relaxation, has been a point of interest in its pharmacological profile.

Table 1: Quantitative Pharmacological Data for this compound Methylsulfate

| Parameter | Species/Tissue | Agonist | Value | Reference |

| Antagonist Potency | Guinea Pig Trachea | Methacholine | Equipotent to Ipratropium | [1] |

| Antagonist Potency | Cat (in vivo) | Carbachol | Equipotent to Ipratropium | [1] |

Experimental Protocols